7-Fluorospiro[indene-1,4'-piperidin]-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one is a fluorinated spiro compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a spiro linkage between an indene and a piperidinone moiety, with a fluorine atom attached to the indene ring. This structural configuration imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indene precursor, which is then subjected to a series of reactions to introduce the spiro linkage and the fluorine atom. The reaction conditions often involve the use of strong bases, such as sodium hydride, and fluorinating agents like Selectfluor. The final step usually involves cyclization to form the spiro structure under acidic or basic conditions .
Industrial Production Methods
Industrial production of 7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, Selectfluor, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluorospiro[chroman-4,4’-imidazolidine]-2’,5’-dione
- 2,3-Dihydro-spiro[4H-1-benzopyran-4,4’-imidazolidine]-2’,5’-dione
Uniqueness
7-Fluorospiro[indene-1,4’-piperidin]-3(2H)-one is unique due to its specific spiro linkage and the presence of a fluorine atom, which imparts distinct chemical reactivity and biological activity compared to other spiro compounds. Its structural features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-fluorospiro[2H-indene-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-10-3-1-2-9-11(16)8-13(12(9)10)4-6-15-7-5-13/h1-3,15H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTUUEVYMZDLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C2C(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.